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Compound of Interest

1-(2-Hydroxy-3-
Compound Name:
methylphenyl)ethanone

cat. No.: B1330291

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the basic properties,
synthesis, and spectral characteristics of the aromatic ketone, 1-(2-Hydroxy-3-
methylphenyl)ethanone. This document is intended to serve as a valuable resource for
professionals in research and drug development.

Chemical Identity and Physical Properties

1-(2-Hydroxy-3-methylphenyl)ethanone, also known as 2'-Hydroxy-3'-methylacetophenone,
is an organic compound with the chemical formula CoH1002. It is a substituted phenol and a
ketone, featuring a hydroxyl group and a methyl group on the phenyl ring, ortho and meta to

the acetyl group, respectively.

Table 1: Chemical Identifiers and Nomenclature
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Identifier

Value

IUPAC Name

1-(2-Hydroxy-3-methylphenyl)ethanone

Common Name

2'-Hydroxy-3'-methylacetophenone

CAS Number

699-91-2[1]

Molecular Formula

CoH1002[1]

Molecular Weight 150.17 g/mol [1]

SMILES CC1=C(C(=0O)C)C=CC=C10
InChl=1S/C9H1002/c1-6-4-3-5-

InChl

8(11)9(6)7(2)10/h3-5,11H,1-2H3

Table 2: Physical and Chemical Properties

Property Value Source

Physical Form Liquid (at 20°C) AKSci[2]

Boiling Point 238 °C ChemBK]3]

Density 1.106 g/cm3 ChemBK[3]

Flash Point 97 °C ChemBK[3]

Purity Typically =295% Aribo Biotechnology, AKSci[2]
Storage Store long-term in a cool, dry AKSGI[2]

place

Synthesis Protocol: Fries Rearrangement of o-

Cresyl Acetate

A common and effective method for the synthesis of hydroxyaryl ketones is the Fries

rearrangement. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl

ketone, catalyzed by a Lewis or Brgnsted acid. For the synthesis of 1-(2-Hydroxy-3-

methylphenyl)ethanone, the starting material is o-cresyl acetate.
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Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of hydroxyacetophenones
using p-toluenesulfonic acid (PTSA) as an eco-friendly catalyst.

Materials:

0-Cresyl acetate (o-tolyl acetate)

¢ p-Toluenesulfonic acid (PTSA)

* Ice-cold water

» Round bottom flask

 Oil bath

o Stirring apparatus

o Steam distillation apparatus

Procedure:

e In a 100 mL round bottom flask, place 10g (0.066 mol) of o-tolyl acetate.
e Add 8g (0.048 mol) of p-toluenesulfonic acid to the flask.

o Heat the reaction mixture in an oil bath to a temperature of 90-120 °C.
e Maintain stirring and heating for 30 minutes.

» After 30 minutes, pour the reaction mixture into ice-cold water with vigorous stirring. This will
result in a mixture of 2-hydroxy-3-methylacetophenone (liquid) and 4-hydroxy-3-
methylacetophenone (solid).

o The desired ortho-isomer, 1-(2-hydroxy-3-methylphenyl)ethanone, is isolated from the
mixture by steam distillation. The reported yield for this procedure is 75%.
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Spectroscopic Data
'H NMR Spectroscopy

The *H NMR spectrum provides insight into the hydrogen environments within the molecule.
The following data has been reported for 1-(2-Hydroxy-3-methylphenyl)ethanone in CDCls:

Table 3: *tH NMR Chemical Shifts

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

12.05 S 1H -OH

6.50-8.10 m 3H Ar-H

2.59-2.63 S 3H -COCHs

2.24-2.30 S 3H Ar-CHs

Note: The broad multiplet for the aromatic protons suggests a complex splitting pattern.

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. While
experimental data for this specific isomer is not readily available, a predicted spectrum would
show the following characteristic absorption bands:

e ~3400 cm~! (broad): O-H stretching vibration of the phenolic hydroxyl group.
e ~3000-3100 cm~1: C-H stretching vibrations of the aromatic ring.

e ~2900-3000 cm~1: C-H stretching vibrations of the methyl groups.

e ~1650 cm~1: C=0 stretching vibration of the ketone.

e ~1500-1600 cm~1: C=C stretching vibrations within the aromatic ring.

e ~1200-1300 cm~1: C-O stretching vibration of the phenol.
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Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, which helps in determining the molecular weight and structure. The predicted mass
spectrum would exhibit:

e Molecular lon Peak (M*): at m/z = 150, corresponding to the molecular weight of the
compound.

e Major Fragment lon: at m/z = 135, resulting from the loss of a methyl group ([M-CHs]*). This
is a common fragmentation pattern for acetophenones.

Visualizations
Chemical Structure

Caption: Chemical structure of 1-(2-Hydroxy-3-methylphenyl)ethanone.

Synthesis Workflow: Fries Rearrangement
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Starting Materials

0-Cresyl Acetate p-Toluenesulfonic Acid (Catalyst)

AN /
AN /

j@ction Step

Heat at 90-120°C for 30 min

Work-up & |Purification

Pour into ice-cold water

:

Steam Distillation

Final Rroduct

1-(2-Hydroxy-3-methylphenyl)ethanone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(2-Hydroxy-3-methylphenyl)ethanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Hydroxy-3-
methylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330291#1-2-hydroxy-3-methylphenyl-ethanone-
basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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